1-butoxybutane; trifluoroborane

Catalog No.
S749554
CAS No.
593-04-4
M.F
C8H18BF3O
M. Wt
198.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-butoxybutane; trifluoroborane

CAS Number

593-04-4

Product Name

1-butoxybutane; trifluoroborane

IUPAC Name

1-butoxybutane;trifluoroborane

Molecular Formula

C8H18BF3O

Molecular Weight

198.04 g/mol

InChI

InChI=1S/C8H18O.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h3-8H2,1-2H3;

InChI Key

PVKVBDZRILNPJY-UHFFFAOYSA-N

SMILES

B(F)(F)F.CCCCOCCCC

Canonical SMILES

B(F)(F)F.CCCCOCCCC

The exact mass of the compound Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butoxybutane; trifluoroborane (CAS 593-04-4), commonly known as boron trifluoride dibutyl etherate, is a liquid coordination complex containing approximately 30–35% active BF3 by weight. Functioning as a stabilized, highly soluble Lewis acid, it is predominantly procured as a catalyst for cationic ring-opening polymerizations, alkylations, and condensation reactions. Compared to gaseous BF3, the dibutyl ether ligand renders the compound a handleable liquid, while its extended aliphatic chains impart superior lipophilicity for homogeneous catalysis in non-polar hydrocarbon solvents. Industrial buyers typically select this complex for the synthesis of engineering resins (such as polyoxymethylene), pharmaceutical intermediates, and specialized elastomers where precise reaction kinetics and moisture-controlled environments are required [1].

Buyers often default to the more ubiquitous boron trifluoride diethyl etherate (BF3·OEt2) due to its lower cost and widespread academic use; however, this substitution frequently fails in scale-up and sensitive syntheses. BF3 diethyl etherate is highly volatile, prone to severe fuming, and possesses a low flash point (~48 °C), complicating bulk handling and requiring stringent vapor control. Furthermore, in specific acid-catalyzed rearrangements and acylations, the diethyl ether ligand actively participates in the reaction, causing unwanted O-ethylation of phenolic or hydroxylated intermediates. By contrast, the bulkier dibutyl etherate complex resists acting as an alkylating agent in these pathways, preventing yield-destroying side reactions. Substituting dibutyl etherate with diethyl etherate in these workflows necessitates costly downstream chromatographic purifications and increases the risk of thermal runaway during scale-up [1].

Thermal Stability and Process Safety: Flash Point and Volatility Reduction

In industrial procurement, the handling characteristics of Lewis acid catalysts directly impact facility safety requirements and process design. Boron trifluoride dibutyl etherate exhibits a significantly higher flash point (70 °C) and boiling point (~142 °C) compared to the industry-standard BF3 diethyl etherate, which flashes at 48 °C and boils at 126 °C. This 22 °C increase in flash point shifts the material out of the most hazardous flammability classes, while its correspondingly lower vapor pressure drastically reduces toxic fuming upon exposure to ambient moisture .

Evidence DimensionFlash point and fuming tendency
Target Compound DataFlash point: 70 °C
Comparator Or BaselineBF3 Diethyl Etherate (Flash point: 48 °C)
Quantified Difference+22 °C higher flash point and structurally lower vapor pressure
ConditionsStandard atmospheric pressure handling

A higher flash point and reduced fuming lower the engineering control costs for ventilation and fire suppression during bulk chemical transfer and scale-up.

Suppression of O-Alkylation Side Reactions in Acylation Workflows

During the Fries rearrangement of hydroquinone diesters to synthesize acetylhydroquinones, the choice of BF3-etherate complex dictates product purity. Research demonstrates that BF3 diethyl etherate acts as an unintended alkylating agent, converting up to 52% of the starting material into unwanted O-ethylated byproducts (e.g., 4-ethoxy-2-hydroxypropiophenone). In direct contrast, utilizing BF3 dibutyl etherate under identical conditions completely suppresses oxygen alkylation, yielding the desired dihydroxy-aromatic products without etherified contaminants [1].

Evidence DimensionO-alkylation byproduct formation
Target Compound Data0% O-alkylation observed
Comparator Or BaselineBF3 Diethyl Etherate (43–52% O-ethylated byproducts)
Quantified DifferenceComplete elimination of etherification side reactions
ConditionsFries rearrangement of hydroquinone diesters

Eliminating O-alkylation side reactions bypasses the need for complex, yield-reducing chromatographic purification steps in the synthesis of pharmaceutical precursors.

Lipophilicity and Homogeneous Catalysis in Non-Polar Media

The performance of BF3 complexes in non-polar hydrocarbon solvents (such as those used in elastomer and polyolefin synthesis) is limited by their solubility. The dibutyl ether ligand provides eight carbon atoms per complex, significantly increasing the lipophilicity and steric bulk of the catalyst compared to the four-carbon diethyl etherate. This structural difference ensures complete miscibility in aliphatic solvents, preventing catalyst phase separation or localized concentration gradients that lead to broad molecular weight distributions or cross-linking in cationic polymerizations [1].

Evidence DimensionAlkyl chain length and non-polar solubility
Target Compound DataC8 aliphatic ligand, highly lipophilic
Comparator Or BaselineBF3 Diethyl Etherate (C4 aliphatic ligand, lower lipophilicity)
Quantified Difference2x increase in ligand carbon count driving enhanced aliphatic miscibility
ConditionsHomogeneous cationic polymerization in hydrocarbon solvents

Ensures uniform catalyst distribution in non-polar reaction mixtures, leading to tighter molecular weight control and fewer localized thermal spikes in polymer manufacturing.

Cationic Ring-Opening Polymerization of Polyoxymethylene (POM)

BF3 dibutyl etherate is the catalyst of choice for the industrial production of polyoxymethylene (acetal) resins. Its moderated Lewis acidity provides controlled initiation kinetics, preventing the rapid, uncontrolled exotherms that cause polymer degradation, which are common when using uncomplexed BF3 gas or lighter etherates [1].

Synthesis of High-Purity Hydroxyaromatic Pharmaceutical Intermediates

In complex acylations and Fries rearrangements, this complex is utilized to prevent unwanted O-alkylation. By avoiding the etherification side reactions inherent to BF3 diethyl etherate, chemists can directly isolate pure dihydroxyacetophenones and similar building blocks without extensive chromatography [2].

Elastomer and Polybutadiene Manufacturing in Aliphatic Solvents

Due to its superior lipophilicity, BF3 dibutyl etherate is highly effective for homogeneous catalysis in non-polar hydrocarbon media. It ensures complete dissolution and uniform active-site distribution during the synthesis of specialized rubbers and elastomers, yielding products with narrow molecular weight distributions [3].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.62%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (97.62%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

593-04-4

General Manufacturing Information

Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types